molecular formula C20H20BrN3O4 B5410359 4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5410359
M. Wt: 446.3 g/mol
InChI Key: NSEGUAHMULYGLF-QGOAFFKASA-N
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Description

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a nitrophenyl group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: The starting material, 3-nitrobenzaldehyde, undergoes a condensation reaction with diethylamine to form the intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated intermediate is coupled with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-diethyl-3-methoxybenzamide
  • 2-bromo-N-methylbenzamide
  • 4-bromo-3-nitrophenyl derivatives

Uniqueness

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(13-14-6-5-7-17(12-14)24(27)28)22-19(25)15-8-10-16(21)11-9-15/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGUAHMULYGLF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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